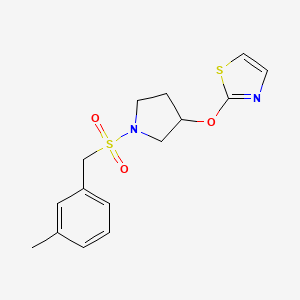

2-((1-((3-甲基苄基)磺酰基)吡咯烷-3-基)氧)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a multifunctional molecule that is likely to be of interest due to its incorporation of a thiazole moiety, which is a common feature in many biologically active compounds. The presence of a sulfonyl group and a pyrrolidine ring suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrrolo[2,1-b]thiazole derivatives has been reported through 1,3-dipolar reactions of thiazolium azomethine ylides with activated vinyl sulfoxides, which proceed in a highly regio- and stereoselective manner . This method could potentially be adapted for the synthesis of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of novel sulfonamides incorporating a thiazole moiety has been described, starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfoxide compounds containing a 1,2,3-thiadiazole moiety, has been confirmed by techniques like NMR, MS, and elemental analysis . For the target compound, similar analytical techniques would be employed to confirm its structure. Furthermore, single crystal X-ray diffraction studies have been used to determine the structure of a sulfoxide compound, which could also be applicable to the target compound to elucidate its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related research. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been achieved, which indicates that sulfonyl groups can participate in C(sp(2))-H bond functionalization reactions . This suggests that the sulfonyl group in the target compound may also undergo similar reactions, potentially leading to a variety of sulfenylated derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole are not directly reported, related compounds have displayed moderate biological activities . The presence of a sulfonyl group and a thiazole ring in the target compound suggests it may have similar properties, such as solubility in polar solvents and potential biological activity. The molecular docking and anti-human liver cancer evaluation of related sulfonamides incorporating thiazole moieties indicate that these compounds can serve as inhibitors against certain enzymes, which may also be true for the target compound .

科学研究应用

合成和化学反应性

化学化合物 2-((1-((3-甲基苄基)磺酰基)吡咯烷-3-基)氧)噻唑,由于其结构的复杂性,参与了各种合成途径以开发具有生物活性的化合物。例如,研究已经证明了 5-取代的 6,7-双(羟甲基)吡咯并[1,2-c]噻唑的双(N-甲基氨基甲酸酯)和双[N-(2-丙基)氨基甲酸酯]衍生物的制备,突出了它们对 P388 淋巴细胞白血病的抗白血病活性。这些化合物的反应性在很大程度上取决于硫的氧化态,表明噻唑衍生物在药物化学研究中至关重要的作用 (Anderson & Mach, 1987)。

抗癌活性

该化合物的骨架作为创建新型抗癌剂的骨架。研究已经合成了取代的 1,3,4-恶二唑基四氢吡啶,并检查了它们对癌细胞系的疗效。这些研究证明了该化合物作为前体生成具有显着生物活性的结构的潜力,尤其是在癌症治疗中 (Redda & Gangapuram, 2007)。

金属酶的抑制

对磺酰胺衍生物(包括噻唑部分)的进一步研究揭示了它们对碳酸酐酶同工酶的抑制作用,突出了在设计金属酶抑制剂中的关键应用。这些酶在生理过程中起着至关重要的作用,使得它们的抑制剂对于治疗应用很有价值 (Gokcen, Gulcin, Ozturk, & Goren, 2016)。

抗菌和抗真菌性能

源自 2-((1-((3-甲基苄基)磺酰基)吡咯烷-3-基)氧)噻唑的化合物显示出有希望的抗菌和抗真菌性能。这在合成和评估含有磺酰胺部分的新型杂环化合物中很明显,这些化合物已被测试为抗菌剂。此类研究为开发新的抗菌剂以对抗细菌和真菌的耐药菌株铺平了道路 (Azab, Youssef, & El-Bordany, 2013)。

属性

IUPAC Name |

2-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-12-3-2-4-13(9-12)11-22(18,19)17-7-5-14(10-17)20-15-16-6-8-21-15/h2-4,6,8-9,14H,5,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGBSATDDGEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)